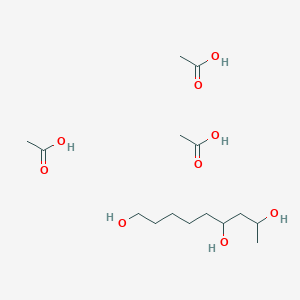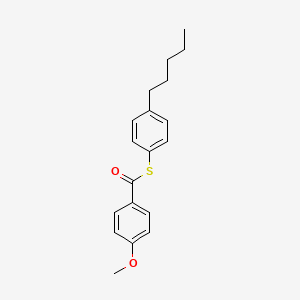![molecular formula C15H17N3O3 B14589017 N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide CAS No. 61151-72-2](/img/structure/B14589017.png)
N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a methoxybenzoyl group attached to a pyrrole ring, which is further connected to a glycinamide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the preparation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid using thionyl chloride or oxalyl chloride as the reagent.
Pyrrole Ring Formation: The next step is the synthesis of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis.
Coupling Reaction: The methoxybenzoyl chloride is then reacted with the pyrrole derivative to form the desired intermediate.
Amidation: Finally, the intermediate is coupled with glycine or its derivatives to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide can undergo various chemical reactions, including:
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxybenzoyl derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted benzoyl derivatives
Scientific Research Applications
N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The pyrrole ring may facilitate binding to nucleic acids or proteins, influencing cellular processes . The glycinamide moiety can enhance the compound’s solubility and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: A precursor in the synthesis of N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide.
4-Methoxybenzoic acid: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to its combination of a methoxybenzoyl group, a pyrrole ring, and a glycinamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
CAS No. |
61151-72-2 |
|---|---|
Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-amino-N-[4-(4-methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]acetamide |
InChI |
InChI=1S/C15H17N3O3/c1-9-14(12(8-17-9)18-13(19)7-16)15(20)10-3-5-11(21-2)6-4-10/h3-6,8,17H,7,16H2,1-2H3,(H,18,19) |
InChI Key |
QQQHNJVPYVPIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1)NC(=O)CN)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)


![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)

![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)



![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)

